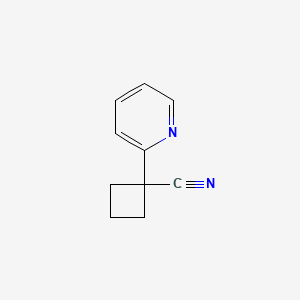

1-(Pyridin-2-yl)cyclobutanecarbonitrile

Descripción

1-(Pyridin-2-yl)cyclobutanecarbonitrile (CAS: 485828-46-4; MF: C₁₀H₉N₂) is a bicyclic organic compound featuring a pyridine ring fused to a strained cyclobutane moiety bearing a nitrile group. The compound is supplied as a crystalline solid with ≥95% purity and is cataloged under identifier QC-3113 in commercial libraries .

Propiedades

IUPAC Name |

1-pyridin-2-ylcyclobutane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c11-8-10(5-3-6-10)9-4-1-2-7-12-9/h1-2,4,7H,3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIERJKUZAYDTGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C#N)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10681046 | |

| Record name | 1-(Pyridin-2-yl)cyclobutane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

485828-46-4 | |

| Record name | 1-(2-Pyridinyl)cyclobutanecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=485828-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Pyridin-2-yl)cyclobutane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

General Synthetic Strategies

The synthesis of 1-(Pyridin-2-yl)cyclobutanecarbonitrile typically involves multi-step organic reactions, focusing on:

- Construction of the cyclobutane ring

- Introduction of the nitrile (-C≡N) group

- Attachment of the pyridin-2-yl substituent

These steps can be achieved through various methods such as cycloaddition reactions, nucleophilic substitutions, and palladium-catalyzed cross-coupling reactions.

Cyclobutane Ring Formation

The cyclobutane ring is a four-membered saturated ring that can be synthesized through:

[2+2] Cycloaddition Reactions: Photochemical or thermal [2+2] cycloadditions between alkenes or alkynes can form cyclobutanes. This method allows the formation of cyclobutane rings with substituents that can be further functionalized.

Alkylation of Pre-Functionalized Pyridine Intermediates: Alkylation reactions involving pyridine derivatives and cyclobutanecarbonitrile precursors can lead to the formation of the desired compound.

Control of reaction conditions such as temperature, solvent polarity, and reaction time is critical to optimize yield and minimize side reactions.

Introduction of the Nitrile Group

The nitrile group is generally introduced via:

Nucleophilic Substitution: Using cyanide sources (e.g., KCN, NaCN) to substitute a leaving group on the cyclobutane ring or its precursor.

Cyclization Reactions: Cyclization of precursors containing nitrile functionalities under basic or catalytic conditions can yield the cyclobutanecarbonitrile scaffold.

Attachment of the Pyridin-2-yl Moiety

The pyridin-2-yl group can be introduced through:

Cross-Coupling Reactions: Palladium-catalyzed coupling between halogenated cyclobutanecarbonitrile intermediates and pyridin-2-yl boronic acids or pyridin-2-yl halides.

Nucleophilic Aromatic Substitution: In cases where the pyridine ring is activated, nucleophilic substitution can attach the cyclobutanecarbonitrile fragment.

Representative Synthetic Route Example

A plausible synthetic route based on analogous compounds (e.g., 1-(6-(5-Amino-3-methylpyrazin-2-yl)pyridin-3-yl)cyclobutanecarbonitrile) involves:

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Palladium-catalyzed coupling | 3-bromopyridine, base (K2CO3), Pd catalyst | Formation of pyridinyl-substituted intermediate |

| 2 | Cyclization with cyclobutanecarbonitrile | Basic or catalytic conditions | Closure of cyclobutane ring with nitrile group |

| 3 | Purification | Chromatography or recrystallization | Isolation of pure this compound |

This route emphasizes the importance of palladium catalysis and base-mediated cyclization steps to achieve the target molecule with high purity and yield.

Reaction Condition Optimization

Key parameters influencing the synthesis include:

Temperature: Moderate to elevated temperatures (e.g., reflux conditions) enhance cyclization efficiency but must be controlled to prevent decomposition.

Solvent Choice: Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) facilitate dissolution of reactants and improve reaction rates.

Catalyst Selection: Palladium catalysts (e.g., Pd(PPh3)4) are preferred for cross-coupling steps due to their high activity and selectivity.

Reaction Time: Prolonged reaction times can improve conversion but may reduce purity due to side reactions; optimization is essential.

Analytical Characterization for Confirmation

After synthesis, the compound is characterized using:

| Technique | Purpose | Typical Observations |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirm structure, proton and carbon environments | ¹H NMR: Cyclobutane protons (δ 2.0–3.0 ppm), Pyridine aromatic protons (δ 6.5–8.5 ppm); ¹³C NMR: Nitrile carbon (~115 ppm) |

| Infrared (IR) Spectroscopy | Identify functional groups | Sharp nitrile stretch near 2220 cm⁻¹ |

| Mass Spectrometry (MS) | Determine molecular weight and fragmentation | Molecular ion peak consistent with formula |

| X-ray Crystallography | Determine 3D structure and stereochemistry | Confirms cyclobutane ring and pyridine orientation |

These methods ensure the identity, purity, and structural integrity of the synthesized compound.

Summary Table of Preparation Methods

| Preparation Aspect | Method/Technique | Key Notes |

|---|---|---|

| Cyclobutane ring formation | [2+2] Cycloaddition, Alkylation | Requires controlled temperature and solvent |

| Nitrile group introduction | Nucleophilic substitution with cyanide | Use of KCN or NaCN, basic conditions |

| Pyridin-2-yl attachment | Palladium-catalyzed cross-coupling, nucleophilic substitution | Pd catalysts essential for coupling |

| Reaction conditions | Temperature control, solvent choice (DMF, DCM), catalyst optimization | Critical for yield and purity |

| Purification | Chromatography, recrystallization | Ensures removal of side products |

| Characterization | NMR, IR, MS, X-ray crystallography | Confirms structure and purity |

Research Findings and Notes

The preparation of this compound shares similarities with other cyclobutanecarbonitrile derivatives, where palladium-catalyzed coupling and cyclization reactions are central to the synthesis.

Reaction optimization studies show that solvent polarity and catalyst choice significantly impact the efficiency and selectivity of the synthesis.

The nitrile group is sensitive to hydrolysis; thus, reaction and storage conditions must minimize exposure to moisture.

The cyclobutane ring's strain requires careful temperature control during synthesis to avoid ring-opening side reactions.

Análisis De Reacciones Químicas

Types of Reactions: 1-(Pyridin-2-yl)cyclobutanecarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or alcohols.

Major Products:

Oxidation: Hydroxylated derivatives.

Reduction: Primary amines.

Substitution: Halogenated or alkylated pyridine derivatives.

Aplicaciones Científicas De Investigación

Table 1: Common Synthetic Routes for 1-(Pyridin-2-yl)cyclobutanecarbonitrile

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Nucleophilic substitution | 2-bromopyridine, cyclobutanone, cyanide | DMF, reflux | High |

| Electrophilic addition | Pyridine derivative, cyclobutane | Acetonitrile, room temp | Moderate |

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and reduction, allows for the production of derivatives with tailored properties.

Biology

Research has indicated that this compound possesses potential bioactive properties. It is being investigated for its role in drug discovery, particularly in the development of new therapeutic agents.

Medicine

This compound has shown promise in medicinal chemistry due to its potential anti-inflammatory and anticancer activities. Preliminary studies suggest that it may inhibit enzymes involved in inflammatory processes and interfere with cancer cell proliferation.

Case Study: Anti-inflammatory Activity

In a study examining the anti-inflammatory properties of this compound, researchers found that it effectively inhibited cyclooxygenase (COX) enzymes in vitro. This inhibition suggests potential therapeutic applications in treating inflammatory diseases.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique structure allows for modifications that enhance performance characteristics in various formulations.

The biological activities of this compound have been summarized as follows:

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of COX enzymes | |

| Anticancer | Reduced proliferation in cell lines | |

| Neuroprotective | Potential modulation of neuroinflammation |

Mecanismo De Acción

The mechanism of action of 1-(Pyridin-2-yl)cyclobutanecarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Table 1: Structural and Physicochemical Comparison

Structural and Electronic Differences

- Ring Strain vs. Stability: The cyclobutane ring in the target compound introduces significant ring strain (~110 kJ/mol), which enhances reactivity compared to the strain-free cyclohexane in 1-Piperidinocyclohexanecarbonitrile . This strain may facilitate ring-opening reactions or participation in [2+2] cycloadditions.

- Computational studies using Becke’s hybrid functionals (e.g., B3LYP) could predict charge distribution differences, with pyridine likely stabilizing negative charges more effectively .

- Functional Group Diversity : The nitrile group in all analogs confers polarity, but the sulfur atom in (Prop-2-yn-1-ylsulfanyl)carbonitrile adds nucleophilic susceptibility, while the carbonyl in 1-(Pyridin-2-ylcarbonyl)piperazine enhances hydrogen-bond acceptor strength .

Stability and Handling Considerations

- Thermal Stability: Cyclobutane’s strain may reduce thermal stability compared to cyclohexane derivatives, necessitating low-temperature storage (e.g., -20°C for 1-Piperidinocyclohexanecarbonitrile) .

Actividad Biológica

1-(Pyridin-2-yl)cyclobutanecarbonitrile, a heterocyclic compound characterized by a pyridine ring attached to a cyclobutane structure with a nitrile group, has emerged as a subject of interest in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and features distinctive functional groups that contribute to its reactivity and biological properties. The presence of the pyridine ring is significant as it is commonly found in various bioactive molecules, enhancing the compound's ability to interact with biological targets.

This compound's mechanism of action involves its interaction with specific molecular targets, particularly enzymes and receptors. It is hypothesized that the compound may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, it may modulate receptor activity, which is critical in various signaling pathways related to disease states.

Biological Activity

Research indicates that this compound exhibits several potential biological activities:

- Anti-inflammatory Activity : The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response.

- Anticancer Properties : Preliminary studies suggest that it might interfere with cancer cell proliferation by modulating signaling pathways involved in cell growth and survival.

- Neuroprotective Effects : Given its structural similarity to other neuroactive compounds, there is potential for neuroprotective applications, particularly in diseases like Alzheimer's or Parkinson's.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of COX enzymes | |

| Anticancer | Reduced proliferation in cell lines | |

| Neuroprotective | Potential modulation of neuroinflammation |

Case Study: Anti-inflammatory Effects

In a study focused on the anti-inflammatory properties of similar compounds, it was found that derivatives of pyridine-based nitriles effectively reduced inflammation markers in vitro. These findings suggest that this compound could exhibit similar effects, warranting further investigation into its therapeutic potential against inflammatory diseases.

Q & A

Q. What are the optimal synthetic routes for 1-(Pyridin-2-yl)cyclobutanecarbonitrile, and how do reaction conditions influence yield?

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer: Store as a crystalline solid at -20°C in tightly sealed containers to prevent moisture absorption or decomposition. Stability studies indicate a shelf life of ≥5 years under these conditions. Avoid exposure to strong oxidizers or bases, as nitriles may hydrolyze to amides or carboxylic acids .

Advanced Research Questions

Q. What analytical techniques are most effective for characterizing and validating the structure of this compound?

Methodological Answer: Combine NMR (¹H/¹³C), LC-MS , and FT-IR for structural confirmation:

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in catalytic systems?

Methodological Answer: Use density functional theory (DFT) to model:

- Electrophilicity : Nitrile group’s electron-withdrawing effect enhances pyridine ring reactivity.

- Steric effects : Cyclobutane’s ring strain (≈110 kJ/mol) influences transition-state geometries in cross-coupling reactions.

Software like Gaussian or ORCA with B3LYP/6-31G(d) basis sets provides reliable activation energy estimates .

Q. What strategies resolve contradictory data in reaction mechanisms involving this compound?

Methodological Answer:

- Isotopic labeling : Use ¹⁵N-labeled pyridine to track nitrogen participation in nucleophilic substitutions.

- Kinetic studies : Compare rate constants under varying pH and temperature to distinguish between SN1/SN2 pathways.

- Control experiments : Exclude side reactions (e.g., nitrile hydrolysis) by adding inhibitors like DCC .

Q. How does this compound interact with biological targets (e.g., enzymes), and what assays validate these interactions?

Methodological Answer:

- Molecular docking : Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) using AutoDock Vina.

- In vitro assays : Measure IC₅₀ values via fluorescence-based inhibition assays (e.g., using recombinant enzymes).

- Metabolic stability : Use liver microsomes to assess oxidation rates (t½ > 60 min suggests low clearance) .

Safety and Regulatory Considerations

Q. What safety protocols are essential when working with this compound?

Methodological Answer:

Q. Are there regulatory restrictions on the use of this compound in research?

Methodological Answer: While not explicitly regulated, analogs like 1-Piperidinocyclohexanecarbonitrile are Schedule II precursors in the U.S. Monitor DEA guidelines and maintain detailed usage logs to comply with forensic research standards .

Data Contradictions and Troubleshooting

- Hazard classification discrepancies : Some SDS sheets classify health hazards as "not classified" , while others note acute toxicity (Health = 2) . Resolution : Assume worst-case toxicity until batch-specific data is available.

- Synthetic yield variability : Differences in catalyst purity or solvent drying (e.g., anhydrous DMF vs. technical grade) may explain yield inconsistencies. Use Karl Fischer titration to verify solvent dryness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.